molecular formula C18H23N3O2 B12690161 1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N',2-trimethyl-5-(phenylmethyl)- CAS No. 162152-04-7

1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N',2-trimethyl-5-(phenylmethyl)-

Cat. No.: B12690161
CAS No.: 162152-04-7
M. Wt: 313.4 g/mol
InChI Key: WPGQYVBZCMEASJ-UHFFFAOYSA-N
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Description

1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N’,2-trimethyl-5-(phenylmethyl)- is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N’,2-trimethyl-5-(phenylmethyl)- typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the various substituents. Common reagents used in these reactions include ethylating agents, methylating agents, and benzylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may employ continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N’,2-trimethyl-5-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N’,2-trimethyl-5-(phenylmethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N’,2-trimethyl-5-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-
  • 1H-Pyrrole-1,3-dicarboxylic acid, 4-ethyl-2,5-dihydro-, 3-methyl 1-(phenylmethyl) ester
  • 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-

Uniqueness

1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N’,2-trimethyl-5-(phenylmethyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

162152-04-7

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

2-benzyl-1-ethyl-3-N,4-N,5-trimethylpyrrole-3,4-dicarboxamide

InChI

InChI=1S/C18H23N3O2/c1-5-21-12(2)15(17(22)19-3)16(18(23)20-4)14(21)11-13-9-7-6-8-10-13/h6-10H,5,11H2,1-4H3,(H,19,22)(H,20,23)

InChI Key

WPGQYVBZCMEASJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)NC)C(=O)NC)C

Origin of Product

United States

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